molecular formula C11H13IO3 B12932044 Methyl 4-(2-hydroxy-3-iodophenyl)butanoate

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate

Cat. No.: B12932044
M. Wt: 320.12 g/mol
InChI Key: GUFLMHURRQDFMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-hydroxy-3-iodophenyl)butanoate typically involves the esterification of benzenebutanoic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The compound is then purified to achieve a high purity level of 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure consistency and purity. The product is then stored at temperatures between 4-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 4-(2-hydroxy-3-iodophenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play crucial roles in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a hydroxyl group and an iodine atom, which contribute to its unique biological properties. The molecular formula is C11H13IO3C_{11}H_{13}IO_3, with a molecular weight of approximately 304.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its affinity and specificity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. Its ability to inhibit bacterial growth has been explored in various contexts, making it a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The compound's mechanism involves inducing apoptosis in malignant cells while sparing normal cells, which is a desirable property in cancer therapeutics.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range that suggests potential therapeutic applications .

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis at concentrations lower than those affecting normal fibroblast cells, highlighting its selective toxicity .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
CytotoxicInduces apoptosis in MCF-7 breast cancer cells

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

methyl 4-(2-hydroxy-3-iodophenyl)butanoate

InChI

InChI=1S/C11H13IO3/c1-15-10(13)7-3-5-8-4-2-6-9(12)11(8)14/h2,4,6,14H,3,5,7H2,1H3

InChI Key

GUFLMHURRQDFMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C(=CC=C1)I)O

Origin of Product

United States

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